3-Hydroxy-5-tert-butylisoxazole

Descripción

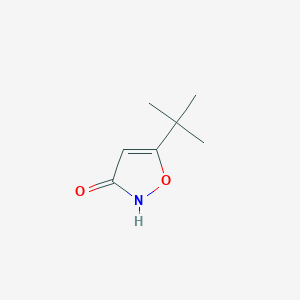

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-tert-butyl-1,2-oxazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-7(2,3)5-4-6(9)8-10-5/h4H,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLCEIYRRDWTEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)NO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Isoxazole Scaffolds in Advanced Organic Synthesis

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a structural motif of immense importance in organic synthesis. youtube.comnih.gov Its prevalence is not coincidental; the isoxazole core offers a unique combination of chemical stability, electronic properties, and three-dimensional structure that makes it an ideal building block for new chemical entities. bohrium.comresearchgate.net The development of novel synthetic strategies, including metal-free approaches and multicomponent reactions, has further expanded the accessibility and diversity of isoxazole derivatives. rsc.orgnih.govrsc.orgresearchgate.net

The versatility of the isoxazole scaffold is demonstrated by its presence in a wide range of commercially available drugs, highlighting its role in medicinal chemistry. nih.govrsc.org These include antibiotics like sulfamethoxazole (B1682508) and oxacillin, the COX-2 inhibitor parecoxib, and the immunosuppressant leflunomide. rsc.org The ability of the isoxazole ring to act as a bioisostere for other functional groups and to engage in various non-covalent interactions with biological targets contributes to its success in drug design. bohrium.com Furthermore, isoxazoles serve as versatile synthetic intermediates, capable of being transformed into other valuable structures such as β-hydroxy ketones, nitriles, and β-amino acids. indexcopernicus.com

The Unique Chemical Features and Research Focus of Hydroxylated Isoxazoles

The introduction of a hydroxyl group onto the isoxazole (B147169) ring, creating hydroxylated isoxazoles (isoxazolols), imparts distinct chemical properties that are a focus of intensive research. Specifically, 3-hydroxyisoxazoles, the class to which 3-Hydroxy-5-tert-butylisoxazole belongs, exhibit significant acidic character and can exist in tautomeric forms. rsc.org This allows them to act as effective isosteres for carboxylic acids, a critical functional group in many biologically active molecules. researchgate.net Replacing a carboxylic acid with a 3-hydroxyisoxazole group can lead to improved pharmacokinetic profiles and enhanced biological potency. researchgate.net

The synthesis of 3-hydroxyisoxazoles is a well-established area of study. A primary and efficient method involves the condensation reaction between a β-ketoester and hydroxylamine (B1172632). researchgate.nettandfonline.com The regioselectivity of this reaction, which determines whether the 3-hydroxy or the isomeric 5-hydroxy product is formed, can be carefully controlled by adjusting reaction conditions such as pH and temperature. researchgate.nettandfonline.comyoutube.com Research has also explored their synthesis from other precursors, such as acetylenic compounds and hydroxamic acids. researchgate.netnih.gov The reactivity of the 3-hydroxyisoxazole core itself is a subject of investigation, with studies focusing on reactions like O-alkylation to generate diverse derivatives. researchgate.net

Overview of Current Research Trajectories for 3 Hydroxy 5 Tert Butylisoxazole

Classical and Modern Approaches to Isoxazole (B147169) Ring Construction

The construction of the isoxazole ring can be broadly categorized into two main strategies: cyclization reactions of acyclic precursors and cycloaddition reactions. Both approaches offer distinct advantages and are chosen based on the desired substitution pattern and available starting materials.

Cyclization Reactions Involving Hydroxylamine and Beta-Ketonitrile Precursors

One of the most established methods for isoxazole synthesis involves the condensation and cyclization of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. nih.gov This approach, often referred to as the Claisen isoxazole synthesis, is versatile but can sometimes lead to mixtures of regioisomers. nih.gov The use of β-ketonitriles as precursors offers a pathway to aminoisoxazoles, which can be valuable intermediates.

The reaction of 4,4-dimethyl-3-oxopentanenitrile, also known as pivaloyl acetonitrile (B52724), with hydroxylamine presents a classic example of isoxazole synthesis where regioselectivity is a critical factor. researchgate.netepo.orggoogle.com The reaction can theoretically yield two isomeric products: 3-amino-5-tert-butylisoxazole and 5-amino-3-tert-butylisoxazole. The formation of the desired 3-amino-5-tert-butylisoxazole is crucial as it serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. epo.org Research has shown that careful control of reaction conditions is paramount to maximizing the yield of the desired 3-amino isomer. epo.orggoogle.com

| Precursor | Reagent | Key Product | Isomeric Byproduct |

| 4,4-Dimethyl-3-oxopentanenitrile | Hydroxylamine | 3-Amino-5-tert-butylisoxazole | 5-Amino-3-tert-butylisoxazole |

Table 1: Reactants and Products in the Synthesis of Aminoisoxazole Isomers

The pH of the reaction medium has been identified as a critical parameter in directing the regioselectivity of the cyclization between pivaloyl acetonitrile and hydroxylamine. researchgate.netepo.orggoogle.com Maintaining the pH of the reaction mixture within a narrow range of 6.0 to 7.0 throughout the initial phase of the reaction has been shown to significantly favor the formation of 3-amino-5-tert-butylisoxazole over its 5-amino isomer. epo.org The reaction is typically carried out in an aqueous solvent system, and the pH can be controlled by the addition of a base, such as sodium hydroxide, to a mixture of the β-ketonitrile and a hydroxylamine salt. epo.orggoogle.com The temperature of the reaction can range from 0°C to the reflux temperature of the mixture. epo.org

| pH Range | Predominant Isomer | Reference |

| 6.0 - 7.0 | 3-Amino-5-tert-butylisoxazole | epo.orggoogle.com |

| Alkaline | Increased formation of 5-amino-3-tert-butylisoxazole | epo.org |

Table 2: Effect of pH on the Regioselective Synthesis of Aminoisoxazoles

1,3-Dipolar Cycloaddition Methodologies for Substituted Isoxazoles

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a powerful and widely used method for the synthesis of isoxazoles. mdpi.comnih.govnih.govsciforum.net This [3+2] cycloaddition reaction is highly efficient and often proceeds with a high degree of regioselectivity, typically yielding 3,5-disubstituted isoxazoles. mdpi.com

A common and practical approach involves the in situ generation of nitrile oxides from precursors such as aldoximes or hydroximoyl chlorides, which then react with a terminal alkyne. mdpi.comnih.govsciforum.netthieme-connect.com The nitrile oxide is a transient species and is generated in the presence of the alkyne to ensure efficient trapping in the cycloaddition reaction. nih.gov This method avoids the isolation of the potentially unstable nitrile oxide. The regioselectivity of this reaction is primarily governed by steric and electronic factors, leading to the preferential formation of the 3,5-disubstituted isoxazole isomer. mdpi.com

| Nitrile Oxide Precursor | Dipolarophile | Product Type |

| Aldoxime | Terminal Alkyne | 3,5-Disubstituted Isoxazole |

| Hydroxyimidoyl Chloride | Terminal Alkyne | 3,5-Disubstituted Isoxazole |

Table 3: General Scheme for 1,3-Dipolar Cycloaddition

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solution-based synthesis. nih.govresearchgate.netresearchgate.netrsc.org In the context of isoxazole synthesis, mechanochemical methods, such as ball milling, have been successfully employed for 1,3-dipolar cycloaddition reactions. nih.govresearchgate.netrsc.org These solvent-free or low-solvent conditions can offer advantages in terms of reaction rates, yields, and simplified work-up procedures. nih.govrsc.org

Recent studies have demonstrated that mechanochemical conditions can also influence the regioselectivity of isoxazole formation. researchgate.netresearchgate.net For instance, the Ru-catalyzed reaction of terminal alkynes with hydroxyimidoyl chlorides under planetary ball milling conditions has been shown to provide access to 3,4-disubstituted and 3,4,5-trisubstituted isoxazoles, isomers that are often difficult to obtain under thermal conditions. researchgate.netresearchgate.net The milling frequency, the material of the milling jars, and the use of liquid-assisted grinding (LAG) have been identified as key parameters that can be tuned to control the regiochemical outcome of the cycloaddition. researchgate.netresearchgate.net

| Reaction Condition | Key Advantage | Regioisomers Accessible |

| Mechanochemical Milling | Solvent-free, enhanced reaction rates | 3,4- and 3,4,5-substituted isoxazoles |

Table 4: Mechanochemical Influence on Isoxazole Synthesis

Synthetic Routes via Oxidation of Related Furan (B31954) Derivatives

The oxidation of furan derivatives presents a viable, albeit sometimes complex, pathway to isoxazole precursors or related structures. The oxidation of furans can lead to a variety of products depending on the oxidant and reaction conditions. researchgate.net For instance, the vapor-phase catalytic oxidation of furan and its derivatives using air over vanadium-based catalysts typically yields maleic acid. researchgate.net The proposed mechanism involves the formation of an endoperoxide, which is then oxidized to maleic anhydride. researchgate.net

In some cases, the oxidation of substituted furans can be more specific. For example, furans containing a β-ketoester group at the 2-position undergo oxidative ring-opening with Mn(III)/Co(II) catalysts under an oxygen atmosphere. rsc.org This reaction proceeds through an endoperoxide intermediate to form 1,4-dicarbonyl compounds, which can then be cyclized to other heterocyclic systems. rsc.org While not a direct route to isoxazoles, the resulting dicarbonyl compounds are key intermediates that can be reacted with hydroxylamine to form the isoxazole ring.

A notable application of furan oxidation as a strategic tool involves its use as a masked carboxylic acid. youtube.com This approach helps to overcome regioselectivity challenges in the synthesis of complex molecules. youtube.com By oxidizing the furan ring at a later stage, a carboxylic acid functionality can be revealed, which can then participate in further reactions. youtube.com

Microwave-Assisted Synthetic Protocols for Isoxazole Derivatives

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient production of isoxazole derivatives. nveo.orgeurekaselect.comresearchgate.netabap.co.in This method often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. eurekaselect.comresearchgate.netabap.co.in

A common microwave-assisted approach involves the reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride. nveo.orgeurekaselect.comresearchgate.net The enhanced reaction rates under microwave irradiation significantly reduce the time required for synthesis, from several hours to just a few minutes, while also improving the product yield. eurekaselect.comresearchgate.net The use of microwave technology is considered a green chemistry approach as it is more energy-efficient and can reduce the generation of hazardous byproducts. abap.co.in

The synthesis of various isoxazole derivatives has been successfully achieved using microwave irradiation, including the reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride in an ethanolic medium. zenodo.org This highlights the versatility of microwave-assisted protocols in accommodating different starting materials for the construction of the isoxazole core.

| Starting Materials | Reagents | Conditions | Product | Yield | Reference |

| Chalcones | Hydroxylamine Hydrochloride, Sodium Acetate | Microwave Irradiation | 5-(substituted phenyl)-3-phenylisoxazole derivatives | 67-82% | eurekaselect.comresearchgate.net |

| 1,3-Propanediones | Hydroxylamine Hydrochloride | Microwave Irradiation, Ethanol | 3-[3-(2-Hydroxyphenyl)-isoxazol-5-yl]-chromen-4-one derivatives | 72% | zenodo.org |

Advanced Synthetic Strategies for Specific Functionalizations

Beyond the fundamental construction of the isoxazole ring, advanced synthetic strategies are employed to achieve specific functionalizations and stereochemical outcomes. These methods are crucial for the synthesis of complex, biologically active molecules.

Chemo- and Regioselective Annulation Reactions

Chemo- and regioselectivity are critical challenges in the synthesis of substituted isoxazoles. mdpi.com Annulation reactions, which involve the formation of a new ring onto an existing one, provide a powerful tool for constructing complex isoxazole-containing polycyclic systems.

One approach involves the reaction of 5-amino-3-methylisoxazole (B44965) with α,β-unsaturated ketones to yield isoxazolo[5,4-b]pyridines. nih.gov This reaction demonstrates high regioselectivity, leading to a specific isomer of the fused heterocyclic product. nih.gov Further elaboration of this system can be achieved through multicomponent reactions or by reacting with various benzylidene derivatives to create more complex annulated structures. nih.gov

Copper-catalyzed reactions have also been employed to achieve high chemo- and regioselectivity in the synthesis of polysubstituted isoxazoles from two different alkynes. nih.gov Another regioselective method involves the [3 + 2] cycloaddition of nitrile oxides with vinylphosphonates bearing a leaving group, allowing for the controlled synthesis of either 3,5- or 3,4-disubstituted isoxazoles. rsc.org

Enantioselective Synthesis Utilizing Palladium-Catalyzed Rearrangements with Isoxazole Moieties

Palladium-catalyzed reactions are at the forefront of modern organic synthesis, enabling the formation of complex molecular architectures with high levels of stereocontrol. In the context of isoxazole chemistry, palladium catalysis has been utilized for various transformations, including ring-opening and rearrangement reactions.

An auto-tandem palladium catalysis process has been described where halogen-substituted isoxazoles react with Michael acceptors to form 2-azafluorenones. nih.gov This reaction involves a Heck reaction followed by a palladium-catalyzed rearrangement of the isoxazole ring. nih.gov

For the enantioselective synthesis of molecules containing isoxazole moieties, palladium catalysts featuring chiral ligands are employed. For instance, planar chiral palladacycles derived from cobalt sandwich complexes have been used as catalysts in the asymmetric allylic imidate rearrangement. nih.gov This methodology allows for the synthesis of non-racemic allylic amine derivatives with high enantioselectivity. nih.gov While this example doesn't directly involve the rearrangement of the isoxazole ring itself, it showcases how palladium catalysis can be used to control stereochemistry in molecules containing isoxazole units.

The development of palladium-catalyzed methods for the direct synthesis of chiral isoxazole-containing heterocycles is an active area of research. These advanced strategies are crucial for accessing enantiomerically pure compounds for various applications.

Elucidation of Reaction Pathways in Isoxazole Cyclization

The synthesis of the isoxazole ring can be achieved through several cyclization strategies, with the reaction of 1,3-dicarbonyl compounds with hydroxylamine being a classic and significant method. The regioselectivity of this cyclocondensation is a key aspect, often influenced by the reaction conditions and the nature of the substituents on the dicarbonyl precursor.

Hydroxylamine Addition and Subsequent Cyclocondensation Mechanisms

The formation of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine proceeds through a cyclocondensation reaction. youtube.com The initial step involves the nucleophilic attack of the amine group of hydroxylamine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form an imine. youtube.com Subsequently, the hydroxyl group of the hydroxylamine attacks the second carbonyl group, leading to a cyclic intermediate. youtube.com Dehydration of this intermediate results in the formation of the aromatic isoxazole ring. youtube.com

The regioselectivity of this reaction, which determines the final substitution pattern of the isoxazole, can be controlled by modifying the reaction conditions. For instance, the use of a Lewis acid like boron trifluoride (BF₃) can activate a specific carbonyl group, directing the initial nucleophilic attack of hydroxylamine and thus controlling the regiochemical outcome. nih.gov The choice of solvent and the presence of a base such as pyridine (B92270) can also significantly influence the regioselectivity of the cyclocondensation. nih.gov

In the context of synthesizing this compound, a suitable 1,3-dicarbonyl precursor would be required, where one of the carbonyl groups is flanked by a tert-butyl group. The reaction conditions would then be optimized to favor the formation of the desired 3-hydroxy regioisomer.

Application of Hard and Soft Acid-Base (HSAB) Theory in Regioselectivity Predictions

The Hard and Soft Acid-Base (HSAB) principle can be a useful predictive tool in understanding the regioselectivity of isoxazole synthesis. researchgate.net This theory posits that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. researchgate.net In the context of the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine, the two carbonyl carbons can be considered as electrophilic centers (Lewis acids), and the nitrogen and oxygen atoms of hydroxylamine as nucleophilic centers (Lewis bases).

The relative hardness or softness of these centers can be influenced by the electronic effects of the substituents on the dicarbonyl compound. For example, an electron-withdrawing group will increase the hardness of the adjacent carbonyl carbon. By analyzing the hard-hard and soft-soft interactions between the reactants, it is possible to predict which carbonyl group will be preferentially attacked by the amine or hydroxyl group of hydroxylamine, thus forecasting the major regioisomer formed. This principle is often used to rationalize and predict the outcomes of reactions where multiple reactive sites are present. researchgate.net

Detailed Analysis of 1,3-Dipolar Cycloaddition Mechanisms

One of the most versatile and widely employed methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene. nih.govmdpi.com This reaction is a powerful tool for constructing the isoxazole ring with a high degree of control over the substitution pattern. nih.gov

The generally accepted mechanism for this reaction is a concerted pericyclic process, where the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile) react in a single step through a cyclic transition state. nih.gov However, a stepwise mechanism involving a diradical intermediate has also been proposed. nih.gov The concerted pathway is often favored and has been supported by computational studies. nih.govorganic-chemistry.org

The regioselectivity of the 1,3-dipolar cycloaddition is a critical aspect, and it is often governed by the electronic and steric properties of both the nitrile oxide and the alkyne. nih.gov For the synthesis of 3,5-disubstituted isoxazoles, such as this compound, a nitrile oxide bearing the hydroxyl equivalent and a tert-butyl-substituted alkyne would be the required reactants. The in situ generation of the nitrile oxide from an aldoxime using an oxidizing agent is a common strategy to avoid its dimerization. nih.gov

Recent advancements have focused on developing more environmentally benign and efficient methods for this reaction, including the use of mechanochemical conditions, green solvents, and metal-free catalysis. nih.gov

Mechanistic Studies of Catalytic Processes Involving Isoxazole Scaffolds

Catalysis plays a crucial role in the synthesis and functionalization of isoxazole derivatives. Both metal-based and organocatalytic systems have been developed to promote various transformations involving the isoxazole core.

Mechanistic studies of these catalytic processes are essential for understanding the reaction pathways, optimizing reaction conditions, and designing more efficient catalysts. For instance, in the copper-catalyzed synthesis of isoxazoles via 1,3-dipolar cycloaddition, computational studies have revealed a non-concerted mechanism involving metallacycle intermediates. organic-chemistry.org

Furthermore, isoxazole scaffolds themselves can participate in catalytic cycles. For example, isoxazol-5(4H)-one derivatives have been synthesized via a photochemical process involving organic photoredox catalysis. mdpi.com Mechanistic investigations, including radical-trapping experiments, have pointed towards a radical-based mechanism for this transformation. mdpi.com

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the mechanisms of these catalytic reactions. nih.govnih.gov DFT studies can provide insights into the transition state structures, activation energies, and reaction coordinates, helping to rationalize the observed regioselectivity and reactivity. nih.gov For example, DFT calculations have been used to investigate the regioselectivity of the 1,3-dipolar cycloaddition of nitrile oxides to N-propargylquinazolin-4(3H)-one, confirming a concerted but asynchronous mechanism. nih.gov

Derivatization and Functionalization of the 3 Hydroxy 5 Tert Butylisoxazole Scaffold

Chemical Transformations at the Hydroxyl Group (Position 3)

The hydroxyl group at the 3-position of the isoxazole (B147169) ring is a prime site for derivatization, offering a convenient handle for introducing a variety of functional groups through well-established chemical reactions.

Esterification and Etherification Reactions

The nucleophilic character of the hydroxyl group readily permits esterification and etherification reactions. Esterification is commonly achieved by reacting 3-hydroxy-5-tert-butylisoxazole with acyl chlorides or carboxylic anhydrides in the presence of a base to yield the corresponding esters.

Similarly, etherification can be accomplished through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Research has shown that the regioselectivity of these reactions can be influenced by the choice of reagents and reaction conditions. For instance, O-alkylation of a 3-hydroxyisoxazole-5-ester is highly favored with the use of benzyl (B1604629) bromide, benzhydryl bromide, and allyl bromide. nih.gov In contrast, methylation with reagents like diazomethane (B1218177) or methyl iodide can sometimes lead to N-alkylation at the isoxazole ring nitrogen. nih.gov

A notable transformation is the methoxymethylation of 3-hydroxyisoxazoles, which has been shown to result exclusively in the N-substituted isoxazolinone product. nih.gov

Table 1: Examples of Esterification and Etherification Reactions

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Acyl Chloride | 3-Acyloxy-5-tert-butylisoxazole |

Conversion to Amino Analogues and Subsequent N-Acylation

The hydroxyl group can be converted to an amino group, opening up another avenue for functionalization. A common strategy involves a multi-step synthesis, beginning with the reaction of pivaloyl acetonitrile (B52724) with hydroxylamine (B1172632) under controlled pH conditions to produce 3-amino-5-tert-butylisoxazole (B1265968). nih.govnih.gov This process is sensitive to pH, with a range of 6.0 to 7.0 being optimal for maximizing the yield of the desired 3-amino isomer over its 5-amino counterpart. nih.gov

Once the 3-amino-5-tert-butylisoxazole is obtained, the amino group can undergo N-acylation reactions with various acylating agents, such as acyl chlorides or activated esters, to form amide derivatives. wikipedia.org This transformation is valuable for introducing a wide array of substituents and for the synthesis of compounds with potential biological activity. For example, N-(5-tert-butylisoxazol-3-yl)-N'-phenylurea derivatives have been synthesized and investigated as potent FLT3 inhibitors. nih.govmdpi.com

Structural Modifications and Substitutions at the 5-tert-butyl Position

While direct transformations of the tert-butyl group are scarce, the synthesis of isoxazole derivatives with different or functionalized alkyl groups at the 5-position can be achieved by starting from different precursors. For instance, the synthesis of 5-(fluoroalkyl)isoxazoles has been accomplished through the cycloaddition of CF3-substituted alkenes with halogenoximes. nih.gov This highlights a strategy of building the desired functionalized 5-substituent into the precursors rather than modifying a pre-existing tert-butyl group.

Functionalization of the Isoxazole Ring at Other Positions (e.g., Position 4)

Functionalization of the isoxazole ring at the C4 position provides another layer of structural diversity. The C4 position is susceptible to electrophilic substitution reactions. A notable example is the direct fluorination of the C4 position of 3,5-disubstituted isoxazoles. This has been successfully achieved using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. This late-stage functionalization allows for the introduction of a fluorine atom, a common modification in medicinal chemistry to enhance metabolic stability and binding affinity.

Hydrazinolysis and Subsequent Coupling Reactions of Ester Derivatives

Ester derivatives of this compound serve as valuable intermediates for further transformations. A key reaction is hydrazinolysis, where a 3-acyloxy-5-tert-butylisoxazole is treated with hydrazine (B178648) hydrate (B1144303) to yield the corresponding hydrazide derivative. researchgate.net

These hydrazides are versatile building blocks for the synthesis of other heterocyclic systems. For example, they can be used to construct 1,3,4-oxadiazole (B1194373) rings through subsequent cyclization reactions. researchgate.net This involves reacting the hydrazide with an acyl chloride to form a diacylhydrazine, which is then cyclized to the oxadiazole.

Photoisomerization Reactions to Oxazole (B20620) Products

A fascinating transformation of the this compound scaffold is its photoisomerization to oxazole products. This reaction is typically induced by UV irradiation (in the range of 200–330 nm) and proceeds through a homolytic cleavage of the weak N-O bond to form a key acyl azirine intermediate. This intermediate then rearranges to the more stable oxazole isomer.

Recent advancements have utilized continuous flow reactor technology to carry out these photochemical transformations on a larger scale, making it a more practical synthetic method. mdpi.com This approach allows for short reaction times and high yields of the oxazole products, demonstrating its robustness and utility in generating diverse chemical libraries. Mechanistic studies continue to provide a deeper understanding of this intriguing and atom-efficient rearrangement.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pivaloyl acetonitrile |

| Hydroxylamine |

| 3-Amino-5-tert-butylisoxazole |

| 5-Amino-3-tert-butylisoxazole |

| Benzyl bromide |

| Benzhydryl bromide |

| Allyl bromide |

| Diazomethane |

| Methyl iodide |

| 3-Acyloxy-5-tert-butylisoxazole |

| 3-Alkoxy-5-tert-butylisoxazole |

| N-(5-tert-butylisoxazol-3-yl)-N'-phenylurea |

| N-fluorobenzenesulfonimide (NFSI) |

| Hydrazine hydrate |

| 1,3,4-Oxadiazole |

| Acyl azirine |

Computational Chemistry and Theoretical Studies on 3 Hydroxy 5 Tert Butylisoxazole

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in computational chemistry for providing a deep understanding of a molecule's intrinsic properties. These calculations, often employing Density Functional Theory (DFT), are used to determine the most stable three-dimensional arrangement of atoms, the distribution of electrons, and the molecule's reactivity.

For a molecule like 3-Hydroxy-5-tert-butylisoxazole, geometry optimization would be the first step in any computational analysis. This process identifies the lowest energy structure, providing key information on bond lengths, bond angles, and dihedral angles. A conformational analysis would further explore the rotational freedom around the single bonds, particularly concerning the tert-butyl group, to identify different stable conformers and their relative energies. However, specific optimized geometrical parameters and conformational analysis data for this compound are not available in the current body of scientific literature.

Understanding the electronic structure is crucial for predicting a molecule's chemical behavior. Frontier Molecular Orbital (FMO) theory, which looks at the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A theoretical study on isoxazole (B147169) and its derivatives has utilized DFT with various functionals to calculate these energy gaps, highlighting the utility of this approach. Nevertheless, specific HOMO-LUMO energy values and orbital visualizations for this compound have not been reported.

By calculating various molecular descriptors derived from quantum chemical calculations (such as electrostatic potential maps, atomic charges, and reactivity indices), researchers can compare the reactivity and selectivity of different compounds. Such studies are common for series of isoxazole derivatives to understand how different substituents influence their chemical properties. A comparative analysis including this compound against other isoxazoles is currently absent from the literature.

Molecular Modeling and Docking Studies for Interaction Analysis

Molecular modeling and docking are essential computational techniques, especially in drug discovery, to predict how a molecule might interact with a biological target, such as a protein or enzyme.

Molecular docking simulations would place the 3D structure of this compound into the binding site of a target protein to predict its binding orientation and affinity. This is often followed by more sophisticated methods like molecular dynamics (MD) simulations to study the stability of the predicted complex. Studies on other isoxazole derivatives have successfully used these methods to identify potential biological targets and rationalize inhibitory activities. For instance, docking and MD simulations have been applied to isoxazole derivatives to study their potential as carbonic anhydrase inhibitors. However, there are no published molecular docking or MD simulation studies specifically investigating the binding interactions of this compound with any biological system.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods play a vital role in developing quantitative structure-activity relationship (QSAR) models. These models can predict the activity of new, unsynthesized compounds based on their structural features. Numerous reviews highlight the importance of SAR studies for isoxazole derivatives in the development of anticancer and other therapeutic agents. A dedicated SAR or QSAR study that includes this compound to delineate the specific contributions of the 3-hydroxy and 5-tert-butyl groups to a particular biological activity is not documented.

Advanced Spectroscopic Characterization for Structural Elucidation of 3 Hydroxy 5 Tert Butylisoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomer and Derivative Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In the synthesis of 3-hydroxy-5-tert-butylisoxazole, a key precursor is formed from the reaction of diethylcarbonate and pinacolone, which is then treated with hydroxylamine (B1172632). guidechem.com The resulting isoxazole's structure is confirmed using NMR. The ¹H NMR spectrum of this compound exhibits distinct signals that correspond to the different types of protons in the molecule. guidechem.com

Table 1: ¹H NMR Chemical Shifts for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 1 | 10.70 | Broad Singlet | 1H | -OH (hydroxyl proton) |

| 2 | 5.45 | Singlet | 1H | C4-H (isoxazole ring) |

| 3 | 1.20 | Singlet | 9H | -C(CH₃)₃ (tert-butyl) |

Source: Data adapted from a study on the synthesis of isoxazole-containing amino acids. guidechem.com

The presence of a single, sharp signal integrating to nine protons at approximately 1.20 ppm is characteristic of the magnetically equivalent protons of the tert-butyl group. The signal for the lone proton on the isoxazole (B147169) ring (C4-H) appears as a singlet at 5.45 ppm. guidechem.com The hydroxyl proton gives rise to a broad singlet at a downfield chemical shift of 10.70 ppm, which is typical for acidic protons. guidechem.com

NMR is also crucial for distinguishing between positional isomers, such as this compound and 5-hydroxy-3-tert-butylisoxazole. In the 5-hydroxy isomer, the tert-butyl group would be at the C3 position, significantly altering the electronic environment of the C4-H proton and resulting in a different chemical shift compared to the 3-hydroxy isomer.

High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, NOESY, HMBC)

While ¹H NMR provides a proton map, ¹³C NMR spectroscopy reveals the carbon framework of the molecule. For this compound, distinct signals would be expected for the isoxazole ring carbons (C3, C4, and C5) and the tert-butyl carbons (the quaternary carbon and the three equivalent methyl carbons). Although experimental data for the parent compound is scarce, data for derivatives such as various 3,5-disubstituted isoxazoles show the isoxazole ring carbons resonating in the range of 97-171 ppm.

Two-dimensional (2D) NMR techniques are indispensable for confirming the assignments made from 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC) would establish connectivity across several bonds. For instance, it would show a correlation between the nine protons of the tert-butyl group and the C5 carbon of the isoxazole ring, as well as the quaternary carbon of the butyl group itself. This would unequivocally confirm the position of the tert-butyl group at C5.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity. A NOESY experiment would be expected to show a correlation between the C4-H proton and the protons of the adjacent tert-butyl group, further confirming the substitution pattern.

These techniques, when used in combination, leave no ambiguity in the final structural assignment of complex derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure. The molecular weight of this compound is 141.18 g/mol .

In an MS experiment, this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z = 141. The high stability of the tert-butyl carbocation makes fragmentation of this group a dominant process.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Ion | Description |

|---|---|---|

| 141 | [M]⁺ | Molecular Ion |

| 126 | [M-15]⁺ | Loss of a methyl group (-CH₃) |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation |

The observation of a peak at [M-57]⁺ corresponding to the loss of the entire tert-butyl group would be strong evidence for its presence. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy, as demonstrated in the characterization of complex isoxazole derivatives. guidechem.com For derivatives like N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, Electron Spray Ionization Mass Spectrometry (ESI-MS) is effectively used to confirm the molecular structure.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands that signal the presence of its key functional groups.

Table 3: Diagnostic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3400 - 3200 (broad) |

| Alkyl (-C(CH₃)₃) | C-H stretch | 2970 - 2870 |

| Isoxazole Ring | C=N stretch | ~1610 |

| Isoxazole Ring | C=C stretch | ~1570 |

The most prominent feature would be a broad absorption band in the 3400-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl group. The sharpness and exact position of this band can give clues about hydrogen bonding. Strong absorptions in the 2970-2870 cm⁻¹ range are definitive for the C-H stretching of the tert-butyl group. The skeletal vibrations of the isoxazole ring, including C=N and C=C stretching, typically appear in the 1650-1400 cm⁻¹ fingerprint region. For derivatives, Fourier-transform infrared (FT-IR) spectroscopy is routinely used to confirm the presence of expected functional groups.

X-ray Crystallography for Definitive Solid-State Structural Confirmation

Table 4: Crystal Structure Data for an Isoxazole Derivative

| Parameter | Value |

|---|---|

| Compound | N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.024(2) |

| b (Å) | 22.592(10) |

| c (Å) | 9.782(3) |

| β (°) | 116.548(2) |

Source: Crystal data for a representative isoxazole derivative.

This data allows for the precise calculation of atomic positions and confirms the connectivity and stereochemistry of the molecule, serving as the ultimate proof of structure for crystalline solids.

Applications of 3 Hydroxy 5 Tert Butylisoxazole and Its Derivatives in Advanced Organic Synthesis Methodologies

Role as Versatile Building Blocks and Synthons in Chemical Synthesis

3-Hydroxy-5-tert-butylisoxazole and its activated forms serve as highly versatile synthons for constructing more complex molecular frameworks. The inherent reactivity of the isoxazole (B147169) ring system, combined with the directing and stabilizing influence of its substituents, allows for its participation in a variety of chemical transformations. The 3-amino-5-tert-butylisoxazole (B1265968) derivative, for example, is a commercially available solid with a melting point of 110-114 °C, providing a stable yet reactive starting material. sigmaaldrich.com

The isoxazole core is recognized for its ability to engage in various non-covalent interactions, which is a valuable property when designing molecules to interact with biological targets. These interactions include hydrogen bonding, where the nitrogen and oxygen atoms can act as acceptors, and π-π stacking interactions facilitated by the unsaturated five-membered ring. edu.krd This dual capability makes isoxazole derivatives attractive building blocks in the synthesis of compounds intended for medicinal applications.

The synthesis of the isoxazole ring itself can be achieved through several established methods, most notably via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes. edu.krd This robust reaction allows for the controlled formation of the heterocyclic core, which can then be further elaborated. The stability of the isoxazole moiety allows it to be carried through multi-step synthetic sequences, underscoring its utility as a foundational building block.

Utility as Ligands in Transition Metal Catalysis

Derivatives of the 5-tert-butylisoxazole scaffold have been explored for their potential as ligands in transition metal-catalyzed reactions. The nitrogen atom of the isoxazole ring can coordinate to a metal center, influencing its catalytic activity and selectivity. While direct use of this compound as a ligand is less common, its derivatives, particularly those that form part of a larger chelating system, are of significant interest.

For instance, pyridinooxazoline (PyOx) ligands, which share structural similarities, are a well-established class of bidentate dinitrogen ligands used in asymmetric catalysis. beilstein-journals.org The development of scalable syntheses for such ligands, like (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx), highlights the importance of the tert-butyl group in creating effective chiral environments around a metal center. beilstein-journals.org

The steric bulk of the tert-butyl group at the 5-position of the isoxazole ring is a critical design element for controlling stereochemistry in asymmetric catalysis. When incorporated into a chiral ligand, this group can create a well-defined steric environment that dictates the facial selectivity of a substrate's approach to the catalytic center.

This principle is effectively demonstrated in reactions employing related oxazoline-based ligands. In the catalytic asymmetric conjugate addition of arylboronic acids to cyclic enones, the use of the (S)-t-BuPyOx ligand leads to the formation of cyclic ketones with β-benzylic quaternary stereocenters in high yields and excellent enantioselectivities. beilstein-journals.org The bulky tert-butyl group on the oxazoline (B21484) ring, analogous to the 5-tert-butylisoxazole moiety, plays a crucial role in achieving this high degree of stereocontrol. The success of these related systems suggests that ligands derived from 5-tert-butylisoxazole could similarly influence enantioselectivity by imposing significant steric hindrance, thereby favoring one enantiomeric pathway over the other.

Integration into Complex Molecular Architectures and Bioactive Compounds

The 5-tert-butylisoxazole unit is a key structural feature in a variety of complex molecules, particularly those designed for therapeutic purposes. Its chemical stability and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for elaboration into potent and selective bioactive agents.

The isoxazole ring is frequently combined with other heterocyclic systems to create hybrid molecules with enhanced or novel biological activities. The synthesis of such compounds often involves multi-step sequences where the isoxazole serves as a stable core component. Research has demonstrated the synthesis of various isoxazole-containing hybrid structures, such as isoxazolo[4,5-d]pyridazines, which have shown promising antimicrobial properties. nih.gov The modular nature of these syntheses allows for the creation of diverse chemical libraries for biological screening. For example, isoxazole derivatives can be linked to other heterocycles like triazoles or benzothiazoles to explore new chemical space and identify multi-target inhibitors. nih.gov

A significant application of the 5-tert-butylisoxazole moiety is its incorporation into functionalized urea (B33335) derivatives to create potent enzyme inhibitors. nih.gov The urea linkage serves as a rigid and effective hydrogen-bonding unit, connecting the isoxazole ring to other aromatic or heterocyclic systems.

A prominent example is the compound Quizartinib (AC220), a potent and selective inhibitor of the FMS-like tyrosine kinase-3 (FLT3), a key target in acute myeloid leukemia (AML). nih.gov The chemical structure of Quizartinib is N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] nih.govresearchgate.netbenzothiazol-2-yl]phenyl}urea. nih.gov In this molecule, the 5-tert-butylisoxazol-3-yl group is crucial for its activity. The development of this compound involved optimizing a lead series where the 5-tert-butylisoxazole urea moiety was identified as a key pharmacophore for achieving high potency and selectivity against the FLT3 kinase. nih.gov

The synthesis of such urea derivatives often involves the reaction of an isoxazolyl amine with an appropriate isocyanate or by using modern coupling methods. mdpi.com The modularity of this approach allows for the systematic modification of different parts of the molecule to optimize its pharmacological properties.

Role as a Key Pharmacophore in Specific Biologically Active Molecules, e.g., ATPA (α-amino-3-hydroxy-5-t-butylisoxazole-4-propionic acid)

The this compound moiety is the central pharmacophoric element of ATPA, a synthetic analogue of the neurotransmitter glutamate (B1630785). The structure of ATPA is closely related to the well-known glutamate receptor agonist, AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid). In AMPA, a methyl group is present at the 5-position of the isoxazole ring, whereas in ATPA, this is replaced by a bulkier tert-butyl group. This substitution has a significant impact on the molecule's interaction with its biological targets.

The 3-hydroxyisoxazole portion of the molecule is critical for its activity as a glutamate receptor agonist. This acidic hydroxyl group, along with the α-amino acid side chain, allows the molecule to mimic the binding of glutamate to its receptors. Specifically, these features are essential for agonistic activity at the AMPA subtype of ionotropic glutamate receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system.

The tert-butyl group at the 5-position of the isoxazole ring in ATPA is a key determinant of its pharmacological profile, distinguishing it from AMPA. This bulky, lipophilic group influences the compound's potency, selectivity, and metabolic stability. Research has shown that substitutions at this position can modulate the affinity of the compound for different glutamate receptor subtypes.

Detailed Research Findings

Research into the biological activity of ATPA has focused on its effects on glutamate receptors. Studies have demonstrated that ATPA is a potent and selective agonist at AMPA receptors. The interaction of ATPA with the ligand-binding domain of the GluA2 AMPA receptor has been characterized, revealing the structural basis for its agonist activity. The increased bulk of the tert-butyl group compared to the methyl group in AMPA leads to a different conformational change in the receptor upon binding, which in turn affects the receptor's ion channel gating properties.

The table below summarizes key research findings related to the biological activity of ATPA, highlighting the role of the this compound pharmacophore.

| Compound | Biological Target | Key Findings |

| ATPA (α-amino-3-hydroxy-5-t-butylisoxazole-4-propionic acid) | AMPA-type glutamate receptors (e.g., GluA2) | Potent and selective full agonist. The tert-butyl group contributes to high affinity and influences the conformational dynamics of the receptor's ligand-binding domain. |

| AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) | AMPA-type glutamate receptors | Reference agonist. The methyl group provides a baseline for comparing the effects of larger substituents at the 5-position. |

The data clearly indicates that the this compound scaffold is a viable pharmacophore for the design of potent glutamate receptor agonists. The specific substitution at the 5-position of the isoxazole ring is a critical handle for modulating the pharmacological properties of these compounds. The successful development of ATPA as a selective AMPA receptor agonist underscores the utility of this chemical motif in the exploration of novel neuroactive compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydroxy-5-tert-butylisoxazole, and how do reaction conditions influence product purity?

- Methodology : The compound can be synthesized via cyclization reactions under Bischler-Napieralski conditions, which involve dehydrating agents like POCl₃ or PCl₅. Key variables include temperature (80–120°C), solvent polarity (e.g., toluene vs. DCM), and catalyst choice. For example, tert-butyl groups stabilize steric hindrance, requiring longer reaction times (12–24 hrs) . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the hydroxyisoxazole moiety from byproducts.

Q. How can HRMS and NMR spectroscopy resolve structural ambiguities in 3-Hydroxy-5-tert-butylisoxazole derivatives?

- Methodology : High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) confirms molecular formulas by matching experimental [M+H]⁺ or [M–H]⁻ values to theoretical masses (e.g., ±0.001 Da tolerance). For NMR, ¹H and ¹³C spectra distinguish regioisomers: the hydroxy group at C3 shows a deshielded proton (δ 10–12 ppm), while tert-butyl protons appear as a singlet (δ 1.2–1.4 ppm). Coupling constants in NOESY or COSY can confirm spatial proximity of substituents .

Q. What safety protocols are essential when handling intermediates during 3-Hydroxy-5-tert-butylisoxazole synthesis?

- Methodology : Reactive intermediates (e.g., chlorinated precursors) require inert atmospheres (N₂/Ar) and moisture-free conditions. Use fume hoods for volatile reagents (POCl₃, SOCl₂). Skin exposure protocols: immediate washing with 5% NaHCO₃ solution for acidic byproducts. Emergency eye rinsing (15+ minutes with saline) is mandatory for hydroxy-containing intermediates due to potential irritation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-Hydroxy-5-tert-butylisoxazole in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density maps to identify electrophilic centers. Fukui indices highlight the C5 position as reactive for substitution. Solvent effects (PCM models) predict rate changes in polar aprotic solvents (DMF vs. THF). Docking studies (AutoDock Vina) assess steric effects from the tert-butyl group on transition-state geometries .

Q. What strategies resolve contradictions between calculated and experimental elemental analysis data for 3-Hydroxy-5-tert-butylisoxazole analogs?

- Methodology : Discrepancies in C/H/N ratios (e.g., ±0.5% deviation) often arise from hygroscopicity or incomplete combustion. Triplicate combustion analysis (950°C, O₂ excess) with corrections for adsorbed moisture improves accuracy. Cross-validation with X-ray crystallography (SHELXL refinement) resolves structural uncertainties, as seen in tert-butyl-oxazole derivatives .

Q. How can bioisosteric replacement of the hydroxy group enhance the pharmacological profile of 3-Hydroxy-5-tert-butylisoxazole?

- Methodology : Replace the hydroxy group with bioisosteres (e.g., sulfonamide, trifluoromethyl) to modulate solubility and target binding. In vitro assays (e.g., CYP450 inhibition) compare metabolic stability. For example, tert-butyl-sulfonyl analogs (see ) show improved logP (2.1 vs. 1.5) and higher plasma protein binding (85% vs. 72%) .

Q. What catalytic systems improve enantioselective synthesis of chiral 3-Hydroxy-5-tert-butylisoxazole derivatives?

- Methodology : Chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata) induce asymmetric induction in ketone reductions. Reaction monitoring via chiral HPLC (Chiralpak IA column) confirms enantiomeric excess (ee >90%). Kinetic resolution studies (ΔΔG‡) optimize temperature (–20°C to 25°C) and solvent (Et₂O vs. MeCN) for stereocontrol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.